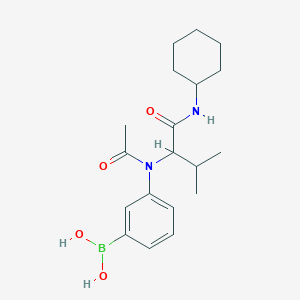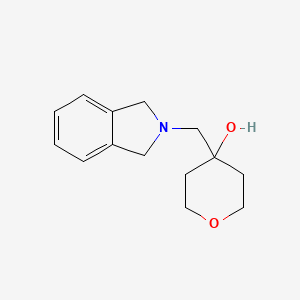
4-(Isoindolin-2-ylmethyl)tetrahydro-2H-pyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Isoindolin-2-ylmethyl)tetrahydro-2H-pyran-4-ol is an organic compound that features a tetrahydropyran ring substituted with an isoindolinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isoindolin-2-ylmethyl)tetrahydro-2H-pyran-4-ol can be achieved through several synthetic routes. One common method involves the Prins cyclization reaction, where an aldehyde reacts with a homoallylic alcohol in the presence of an acid catalyst. For instance, the reaction between isoprenol and isovaleraldehyde in the presence of iron-modified silica catalysts can produce substituted tetrahydropyranols .
Industrial Production Methods
Industrial production of this compound may involve similar Prins cyclization reactions but on a larger scale. The use of solid acid catalysts, such as iron chloride-modified silica, can enhance the selectivity and yield of the desired product. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Isoindolin-2-ylmethyl)tetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
4-(Isoindolin-2-ylmethyl)tetrahydro-2H-pyran-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Isoindolin-2-ylmethyl)tetrahydro-2H-pyran-4-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: This compound features an amino group instead of the isoindolinylmethyl group.
2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol: This compound has different substituents on the tetrahydropyran ring.
Uniqueness
4-(Isoindolin-2-ylmethyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of the isoindolinylmethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall functionality in various applications.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-(1,3-dihydroisoindol-2-ylmethyl)oxan-4-ol |
InChI |
InChI=1S/C14H19NO2/c16-14(5-7-17-8-6-14)11-15-9-12-3-1-2-4-13(12)10-15/h1-4,16H,5-11H2 |
InChI Key |
NCWDSELNPMPPSR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CN2CC3=CC=CC=C3C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


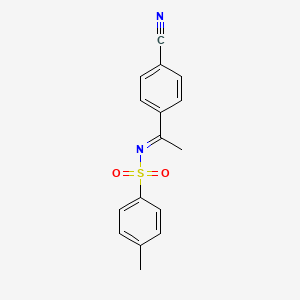
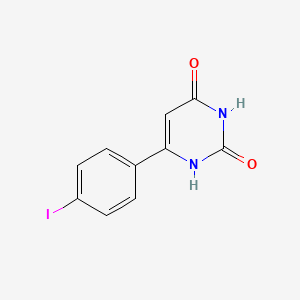

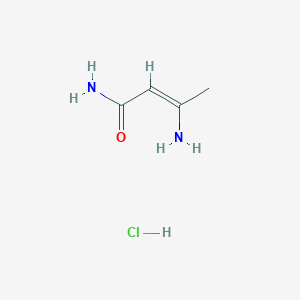
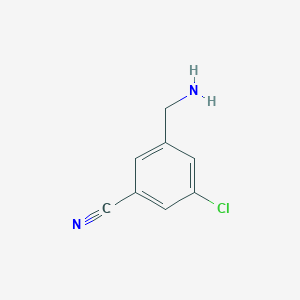
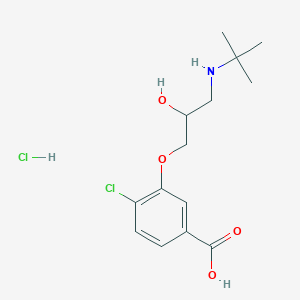
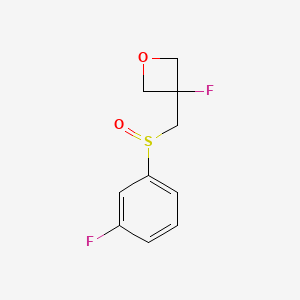
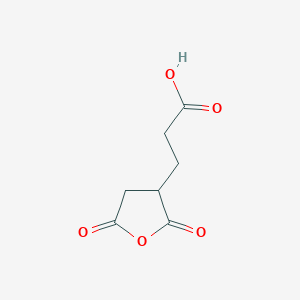
![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13353169.png)
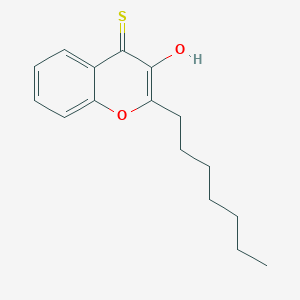

![2',4'-Difluoro-[1,1'-biphenyl]-3,5-diamine](/img/structure/B13353182.png)
![N-((6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B13353184.png)
